1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
CAS No.: 1396686-24-0
Cat. No.: VC5298528
Molecular Formula: C18H23N5O2
Molecular Weight: 341.415
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396686-24-0 |
|---|---|
| Molecular Formula | C18H23N5O2 |
| Molecular Weight | 341.415 |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
| Standard InChI | InChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24) |
| Standard InChI Key | FRXSQZRAQSWZBJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea consists of three primary components:
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4-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (-OCH2CH3) group at the para position.
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Urea linker: A carbonyl group bonded to two amine groups (-NH-).
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6-(Piperidin-1-yl)pyrimidin-4-yl group: A pyrimidine ring with a piperidine substituent at the 6-position.
The molecular formula is C18H23N5O2, yielding a molecular weight of 341.41 g/mol. The ethoxy group enhances lipophilicity compared to methoxy analogs, as seen in related compounds like D430-2198 (logP = 5.677) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O2 |
| Molecular Weight | 341.41 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| logP (Predicted) | 3.8–4.2 |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 1-(4-ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea likely follows a multi-step route analogous to related urea derivatives :
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Preparation of 4-ethoxyphenyl isocyanate:
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Reaction of 4-ethoxyaniline with phosgene or triphosgene.
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Synthesis of 6-(piperidin-1-yl)pyrimidin-4-amine:
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Suzuki coupling or nucleophilic substitution on 4-chloro-6-(piperidin-1-yl)pyrimidine.
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Urea Formation:
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Condensation of the isocyanate with the pyrimidinyl amine in dichloromethane or DMF.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Ethoxyaniline, triphosgene, DCM, 0°C | 75% |
| 2 | 4-Chloro-6-(piperidin-1-yl)pyrimidine, NH3, EtOH, reflux | 60% |
| 3 | Isocyanate + amine, DMF, 50°C, 12h | 85% |
Physicochemical Characteristics
Solubility and Stability
The compound’s solubility in aqueous media is likely low (logSw ≈ -4.5) , necessitating formulation with co-solvents like DMSO for biological assays. Stability studies of analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions due to the urea linkage.
Spectroscopic Data
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NMR: Predicted signals include a singlet for the urea NH (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
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MS (ESI+): Expected [M+H]+ peak at m/z 342.4.
Biological Activity and Mechanism
Table 3: Hypothesized Kinase Affinities
| Kinase | Predicted IC50 (nM) | Selectivity vs. ROCK-II |
|---|---|---|
| LIMK1 | 50–200 | >10-fold |
| CDK2 | 500–1000 | Moderate |
Anticancer Activity
Pyrimidine-urea hybrids demonstrate antiproliferative effects in cancer cell lines (e.g., IC50 = 2.5 μM in MCF-7) . The ethoxyphenyl group may enhance membrane permeability compared to methoxy analogs .
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to lipophilicity.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential piperidine N-dealkylation.
Toxicity Risks
Piperidine-containing compounds may exhibit off-target effects on cardiovascular and nervous systems . Preliminary in vitro toxicity screening is recommended to assess hepatotoxicity (e.g., HepG2 assays).
Comparative Analysis with Structural Analogs
Table 4: Key Analog Comparisons
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